Phenprocoumon - 5999-41-7

Phenprocoumon

Catalog Number: EVT-7953130
CAS Number: 5999-41-7
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenprocoumon is a synthetic compound belonging to the class of 4-hydroxycoumarins. [] It serves as a valuable tool in various scientific research areas, particularly in studying blood coagulation mechanisms, drug interactions, and the impact of genetic factors on drug metabolism.

Synthesis Analysis

Phenprocoumon can be synthesized through several methods, with one common approach involving the acylation of sodium salts of diethyl ester (1-phenylpropyl)butyric acid. This reaction typically produces the desired coumarin structure through a series of steps that include esterification and cyclization. The synthesis can also be performed using greener methods that reduce solvent use and improve yield. High-performance liquid chromatography and mass spectrometry are often employed to analyze the purity and identity of the synthesized compound .

Technical Details

  • Starting Materials: Sodium salts of diethyl ester (1-phenylpropyl)butyric acid.
  • Key Steps: Acylation, cyclization, purification.
  • Analytical Techniques: Thin-layer chromatography, ultraviolet spectroscopy, mass spectrometry.
Molecular Structure Analysis

The molecular structure of phenprocoumon consists of a coumarin backbone with an ethylbenzyl substituent. Its molecular formula is C18_{18}H16_{16}O3_3, and it has a molecular weight of approximately 284.32 g/mol. The structure features a hydroxyl group at the 4-position, which is critical for its biological activity.

Structural Data

  • Molecular Formula: C18_{18}H16_{16}O3_3
  • Molecular Weight: 284.32 g/mol
  • Key Functional Groups: Hydroxyl group, ethylbenzyl group.
Chemical Reactions Analysis

Phenprocoumon undergoes various chemical reactions in biological systems, primarily metabolized by cytochrome P450 enzymes in the liver. The most significant reactions include hydroxylation and conjugation, leading to the formation of various metabolites that may exhibit different pharmacological properties.

Technical Details

  • Metabolizing Enzymes: CYP2C9, CYP2C19, CYP3A4.
  • Major Metabolites: Hydroxylated derivatives that can be analyzed using high-performance liquid chromatography-mass spectrometry techniques .
Mechanism of Action

Phenprocoumon acts by inhibiting vitamin K epoxide reductase, an enzyme crucial for the regeneration of vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors such as Factors II (prothrombin), VII, IX, and X in the liver. As a result, blood coagulation is impaired, which helps prevent thrombosis.

Process Data

  • Target Enzyme: Vitamin K epoxide reductase.
  • Effects on Clotting Factors: Reduces levels of Factors II, VII, IX, and X.
Physical and Chemical Properties Analysis

Phenprocoumon exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
  • Melting Point: Approximately 145–150 °C.
  • pH Stability: Stable within a pH range typical for physiological conditions.

These properties are essential for its formulation into pharmaceutical preparations and influence its bioavailability and pharmacokinetics .

Applications

Phenprocoumon is widely used in clinical settings as an anticoagulant for:

  • Prevention of Thromboembolic Events: Such as deep vein thrombosis and pulmonary embolism.
  • Management of Atrial Fibrillation: To reduce the risk of stroke.
  • Long-term Anticoagulation Therapy: Particularly in patients with mechanical heart valves or those with a history of thromboembolic events.

In addition to its clinical applications, phenprocoumon serves as a valuable research tool in pharmacology to study anticoagulant mechanisms and drug interactions .

Mechanism of Action and Pharmacodynamics

Vitamin K Epoxide Reductase (VKOR) Inhibition Dynamics

Phenprocoumon exerts its anticoagulant effect by selectively inhibiting vitamin K epoxide reductase (VKOR), a multiprotein complex essential for vitamin K recycling. The enzyme regenerates reduced vitamin K hydroquinone (KH₂) from vitamin K epoxide (KO), which serves as an obligatory cofactor for γ-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins (C and S). By binding irreversibly to VKOR's catalytic site, phenprocoumon depletes KH₂ pools, resulting in hepatic production of undercarboxylated, functionally impaired coagulation proteins [1] [7].

Cell-based functional assays demonstrate phenprocoumon's inhibition efficacy ranks second among vitamin K antagonists (VKAs), following acenocoumarol but preceding warfarin and fluindione. This hierarchy correlates with clinical dosing requirements, where phenprocoumon's mean daily maintenance dose (1.5–2.5 mg) is lower than warfarin's (3–7 mg) due to its enhanced VKOR affinity. The drug-enzyme binding follows mixed-type inhibition kinetics, with phenprocoumon displaying non-competitive interactions against vitamin K epoxide substrates [2] [7].

Table 1: Pharmacodynamic Parameters of Coagulation Factors

ParameterFactor IIFactor VIIFactor IXFactor X
Biological Half-life (hr)60–724–618–2424–48
Functional Threshold (% normal)20–3015–2015–2015–20
Time to Depletion (hr post-inhibition)72–9624–3648–7248–72

Structural Determinants of Coagulation Factor Suppression

The 4-hydroxycoumarin scaffold of phenprocoumon (C₁₈H₁₆O₃) features a 1-phenylpropyl substituent at the C3 position, conferring optimal lipophilicity for membrane penetration and target engagement. The hydrophobic phenyl group anchors the molecule to VKOR's membrane-embedded domain, while the coumarin nucleus forms hydrogen bonds with catalytic cysteine residues (Cys43 and Cys51 in VKORC1 subunit). This structural configuration enables sustained enzyme inhibition, contrasting with acenocoumarol's nitrobenzyl group that facilitates more rapid dissociation [3] [8].

Molecular dynamics simulations reveal phenprocoumon's sidechain induces conformational changes in VKOR's redox center, disrupting electron transfer to vitamin K epoxide. The degree of coagulation factor suppression directly correlates with plasma concentrations of undercarboxylated proteins (PIVKAs – Proteins Induced by Vitamin K Absence). At therapeutic INR (2.0–3.0), phenprocoumon reduces functional levels of factors II, VII, IX, and X to 20–40% of baseline, with factor VII exhibiting the earliest decline due to its shortest half-life [1] [8].

Stereoselective Activity of S(−)- and R(+)-Enantiomers

Phenprocoumon is administered as a racemate, but its enantiomers exhibit distinct pharmacodynamic and pharmacokinetic properties. The S(−)-enantiomer demonstrates 4–5-fold greater anticoagulant potency than the R(+)-form due to superior binding affinity to VKOR's catalytic pocket. This stereoselectivity arises from chiral recognition at VKOR's active site, where the S-configuration aligns optimally with key cysteine residues [4] [8].

Hepatic metabolism further amplifies this disparity: CYP2C9 preferentially metabolizes S(−)-phenprocoumon to inactive 4'-, 6-, and 7-hydroxy derivatives, while CYP3A4 handles R(+)-enantiomer oxidation. Despite faster clearance (half-life: 12.5 hours vs. 17.8 hours), the S(−)-enantiomer achieves higher liver-to-plasma concentration ratios (6.9 vs. 5.2), enhancing its target tissue exposure. Protein binding differences also contribute—S(−)-phenprocoumon shows 1.13% free fraction versus 0.76% for the R(+)-form at 16.8 µg/mL, increasing its available unbound concentration [4].

Table 2: Enantioselective Properties of Phenprocoumon

PropertyS(−)-PhenprocoumonR(+)-PhenprocoumonRacemate
Relative Potency4–5x higherBaselineIntermediate
Plasma Half-life12.5 hours17.8 hours150 hours
Free Fraction (%)1.130.760.95
Liver:Plasma Ratio6.95.26.1
Primary Metabolic PathwayCYP2C9 hydroxylationCYP3A4 hydroxylationBoth

Comparative Mechanistic Analysis with Warfarin and Direct Oral Anticoagulants (DOACs)

Phenprocoumon's exceptionally long half-life (110–130 hours) contrasts sharply with warfarin (20–60 hours) and DOACs (5–17 hours), enabling stable anticoagulation with less frequent INR monitoring once stabilized. Cell-based assays demonstrate phenprocoumon's resistance profile across 27 naturally occurring VKOR mutations varies substantially (up to 199-fold) compared to warfarin (≤100-fold) and acenocoumarol (<14-fold). This variability necessitates genotype-guided dosing, particularly for mutations like VKORC1 p.Asp36Tyr that confer high-level resistance [2] [7] [9].

Unlike DOACs targeting specific serine proteases (e.g., factor Xa or thrombin), phenprocoumon impairs multiple coagulation factors simultaneously. Real-world data from catheter ablation patients (n=2,219 procedures) revealed DOACs were associated with lower peri-procedural thromboembolic risk (OR=0.5, 95% CI: 0.2–0.9) compared to phenprocoumon, though bleeding rates were comparable. This may reflect DOACs' more predictable pharmacokinetics and absence of protein C/S suppression during initiation [5] [9].

Table 3: Resistance Variation Across VKOR Mutations

AnticoagulantMin Resistance Fold-ChangeMax Resistance Fold-ChangeMutation with Highest Resistance
Phenprocoumon1.5199VKORC1 p.Val54Leu
Warfarin1.2100VKORC1 p.Val29Leu
Acenocoumarol1.114VKORC1 p.Leu128Gln
Fluindione2.378VKORC1 p.Val45Ala

Impact on Protein C and S Anticoagulation Pathways

As vitamin K-dependent proteins, both protein C and S undergo impaired γ-carboxylation during phenprocoumon therapy. Protein C (half-life: 6–8 hours) and protein S (half-life: 30–42 hours) decline faster than procoagulant factors II and X, creating a transient hypercoagulable state during therapy initiation or dose escalation. This explains the rare complication of warfarin-induced skin necrosis in protein C-deficient patients, which may also occur with phenprocoumon [6] [8].

The physiologic significance stems from protein C's role as a serine protease that inactivates factors Va and VIIIa, while protein S serves as its essential cofactor. Phenprocoumon reduces protein C activity to 20–40% and protein S to 25–50% at therapeutic INR, diminishing endogenous anticoagulant capacity. This contrasts with DOACs, which preserve protein C/S function and may even enhance protein C activation via thrombin-thrombomodulin complex stimulation [6] [10].

Molecular Compensation Mechanisms:

  • Upregulation of thrombomodulin expression on endothelial cells
  • Increased tissue factor pathway inhibitor (TFPI) release
  • Enhanced fibrinolysis via thrombin-activatable fibrinolysis inhibitor (TAFI) inhibitionThese adaptations partially counterbalance the protein C/S suppression during chronic VKA therapy [10].

Table 4: Vitamin K-Dependent Proteins Affected by Phenprocoumon

ProteinFunctionHalf-lifeReduction at Therapeutic INR
Factor IIProthrombin (coagulation)60–72 hr60–80%
Factor VIIInitiator of coagulation4–6 hr70–85%
Factor IXCoagulation cascade18–24 hr65–80%
Factor XProthrombinase complex24–48 hr60–75%
Protein CAnticoagulant6–8 hr60–80%
Protein SCofactor for Protein C30–42 hr50–75%

Chemical Compounds Mentioned:

  • Phenprocoumon (C₁₈H₁₆O₃)
  • Warfarin (C₁₉H₁₆O₄)
  • Acenocoumarol (C₁₉H₁₅NO₆)
  • Fluindione (C₁₉H₁₅FO₃)
  • Dabigatran (C₃₄H₄₁N₇O₅)
  • Rivaroxaban (C₁₉H₁₈ClN₃O₅S)
  • Apixaban (C₂₅H₂₅N₅O₄)
  • Edoxaban (C₂₄H₃₀ClN₇O₄S)
  • Vitamin K (phylloquinone, menaquinone)

Properties

CAS Number

5999-41-7

Product Name

Phenprocoumon

IUPAC Name

4-hydroxy-3-(1-phenylpropyl)chromen-2-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3

InChI Key

DQDAYGNAKTZFIW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Solubility

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL
SOL IN SOLN OF ALKALI HYDROXIDES
4.86e-02 g/L

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.